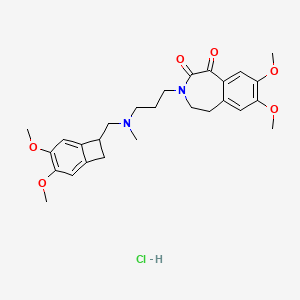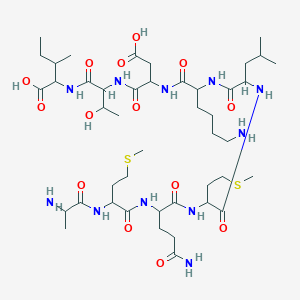![molecular formula C20H30O3 B12318502 6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen tetracyclischen Struktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess beinhaltet häufig:
Cyclisierungsreaktionen: Bildung des tetracyclischen Kerns durch Cyclisierungsreaktionen, die Diels-Alder-Reaktionen oder andere pericyclische Prozesse umfassen können.
Funktionsgruppenumwandlungen: Einführung von Hydroxyl- und Carbonsäuregruppen durch Oxidations- und Substitutionsreaktionen.
Reinigung: Isolierung und Reinigung des Endprodukts unter Verwendung von Techniken wie Chromatographie und Umkristallisation.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Hochdruckreaktoren für Cyclisierungsreaktionen und fortschrittliche Reinigungsmethoden wie Hochleistungsflüssigchromatographie (HPLC).
Analyse Chemischer Reaktionen
Reaktionstypen
6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktion von Carbonsäuregruppen zu Alkoholen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen an den Hydroxyl- oder Carboxylpositionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphortribromid.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Thionylchlorid, Phosphortribromid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung, die in verschiedenen Anwendungen weiterverwendet werden können.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Erforscht wegen seiner einzigartigen Struktur und Reaktivität auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Verbindung kann als Enzyminhibitor oder Rezeptormodulator wirken und biochemische Prozesse auf molekularer Ebene beeinflussen. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Hydroxy-5,9,13-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure: Eine eng verwandte Verbindung mit einer ähnlichen Struktur, aber unterschiedlicher Methylgruppenpositionierung.
(1R,4S,6R,9R,10S,13R)-6-Hydroxy-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-on: Eine weitere verwandte Verbindung mit zusätzlichen Hydroxymethylgruppen.
Einzigartigkeit
6-Hydroxy-5,9,14-Trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-5-carbonsäure ist aufgrund seiner spezifischen Anordnung von funktionellen Gruppen und Ringstruktur einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht sie wertvoll für spezielle Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
FOGNCTDMGISOGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)
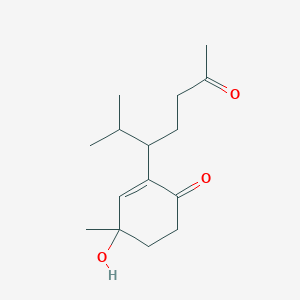
![8-(1,3-Benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione](/img/structure/B12318430.png)
![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)

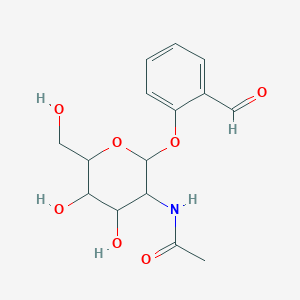
![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
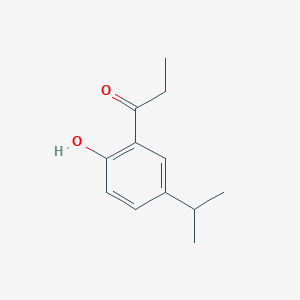
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

